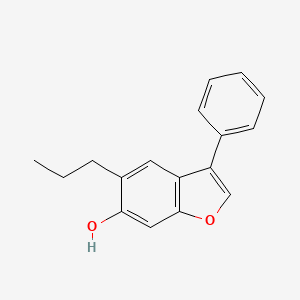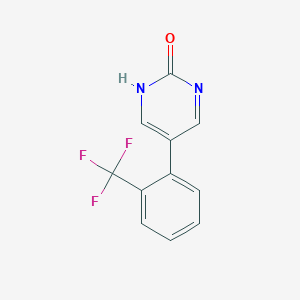
2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine is a heterocyclic compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at the 2-position and a trifluoromethylphenyl group at the 5-position . It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine typically involves the reaction of 2-chloro-5-(2-trifluoromethylphenyl)pyrimidine with a suitable base, such as sodium hydroxide, in an aqueous or alcoholic medium . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a hydroxy group, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Scientific Research Applications
2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-5-(2-trifluoromethylphenyl)pyrimidine is unique due to the presence of both a hydroxy group and a trifluoromethylphenyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
CAS No. |
1111104-00-7 |
|---|---|
Molecular Formula |
C11H7F3N2O |
Molecular Weight |
240.18 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-2-1-3-8(9)7-5-15-10(17)16-6-7/h1-6H,(H,15,16,17) |
InChI Key |
XLMLWWXAAQIKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


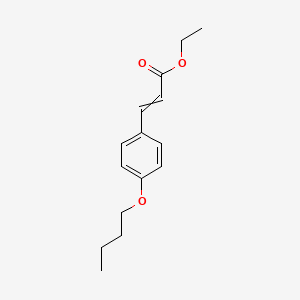
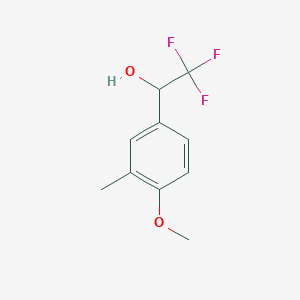
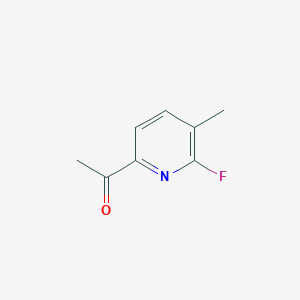

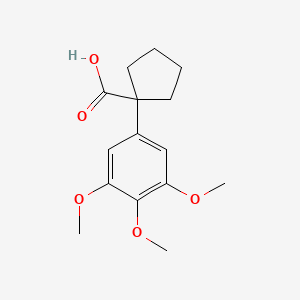

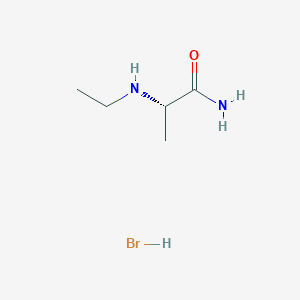
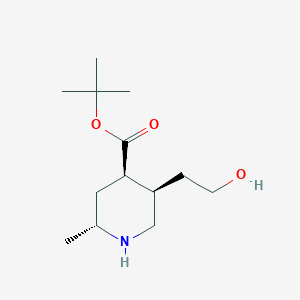
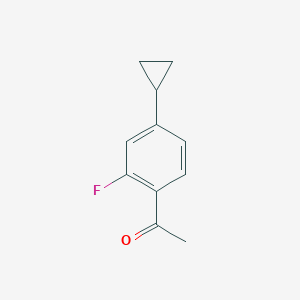
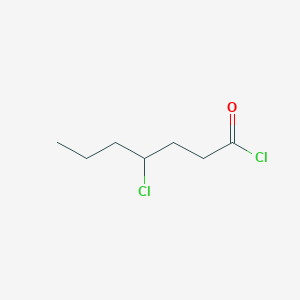

![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)
